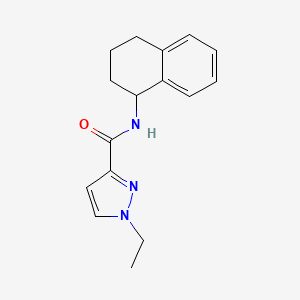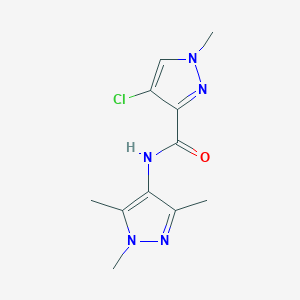![molecular formula C16H10BrIN2O2S B10898596 (5Z)-2-(4-bromoanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10898596.png)
(5Z)-2-(4-bromoanilino)-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolidinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline with 2-hydroxy-5-iodobenzaldehyde in the presence of a suitable catalyst to form the imine intermediate. This intermediate is then reacted with a thiazolidinone derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine and iodine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield corresponding ketones, while reduction of the imine group may produce primary or secondary amines.
Applications De Recherche Scientifique
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and iodine atoms may enhance its binding affinity and specificity towards certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-BROMOPHENYL)IMINO]-5-[(5-METHYL-2-THIENYL)METHYLENE]-1,3-THIAZOLAN-4-ONE
- 4-[(1,2-DIHYDRO-2-OXO-3H-INDOL-3-YLIDENE)AMINO]N(4,6-DIMETHYL-2-PYRIMIDINYL)-BENZENE
Uniqueness
2-[(4-BROMOPHENYL)IMINO]-5-[(Z)-1-(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups within a thiazolidinone framework provides distinct properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C16H10BrIN2O2S |
|---|---|
Poids moléculaire |
501.1 g/mol |
Nom IUPAC |
(5Z)-2-(4-bromophenyl)imino-5-[(2-hydroxy-5-iodophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H10BrIN2O2S/c17-10-1-4-12(5-2-10)19-16-20-15(22)14(23-16)8-9-7-11(18)3-6-13(9)21/h1-8,21H,(H,19,20,22)/b14-8- |
Clé InChI |
MFLIFOLOHOHUQS-ZSOIEALJSA-N |
SMILES isomérique |
C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=C(C=CC(=C3)I)O)/S2)Br |
SMILES canonique |
C1=CC(=CC=C1N=C2NC(=O)C(=CC3=C(C=CC(=C3)I)O)S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B10898517.png)

![3-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B10898525.png)
![(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B10898537.png)
![2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-N-(3-fluorophenyl)-2-oxoacetamide](/img/structure/B10898544.png)
![4-({[3-Chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic acid](/img/structure/B10898550.png)
![1-{[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}octahydroquinolin-4(1H)-one](/img/structure/B10898551.png)

![3-[(4-{(1E)-3-[(4-chlorophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}phenoxy)methyl]benzoic acid](/img/structure/B10898572.png)
![methyl 3-(3-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B10898576.png)
![N'-[(1E)-1-(4-chlorophenyl)propylidene]biphenyl-4-carbohydrazide](/img/structure/B10898587.png)
![2-Ethyl-1-[4-(2-ethylbutanoyl)piperazino]-1-butanone](/img/structure/B10898597.png)
![(5E)-5-[(3-chloro-5-ethoxy-4-hydroxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B10898602.png)
![Ethyl 2-hydroxy-4-[(3-nitrophenyl)amino]-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B10898612.png)
